molecular formula C6H8Br2N4O B6172434 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide CAS No. 869010-72-0

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide

Cat. No.: B6172434
CAS No.: 869010-72-0
M. Wt: 312
InChI Key:
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Description

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]pyrimidine core. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, N-oxides, and reduced derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways are mediated through its interactions with various signaling molecules and receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide apart is its unique combination of an amino group and an imidazo[1,2-a]pyrimidine core, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

CAS No.

869010-72-0

Molecular Formula

C6H8Br2N4O

Molecular Weight

312

Purity

95

Origin of Product

United States

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